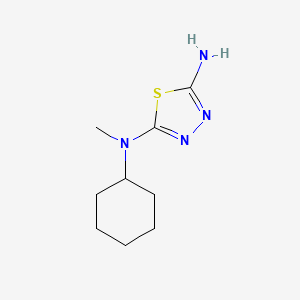

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine

Description

N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with two amine groups at positions 2 and 5. The N2 nitrogen atom bears both a cyclohexyl (C6H11) and a methyl (CH3) group, resulting in a unique steric and electronic profile.

Properties

IUPAC Name |

2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-13(7-5-3-2-4-6-7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEHGFJVPHWMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214954 | |

| Record name | N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-94-4 | |

| Record name | N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of cyclohexylamine and methylamine with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with cyclohexyl and methyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Substituent Positions: The target compound features dual substitution (cyclohexyl and methyl) on the N2 nitrogen, a rare configuration compared to derivatives like 9c (N2 and N5 phenyl groups) or N2,N5-dimethyl (substituents on separate nitrogens) . Compounds with substituents on both N2 and N5 (e.g., 9c) exhibit symmetrical electronic effects, whereas dual substitution on one nitrogen introduces asymmetry.

Substituent Types :

- Aromatic vs. Aliphatic : Phenyl groups (9c) enhance π-π stacking, leading to higher melting points (240°C), while aliphatic substituents (cyclohexyl, isopropyl) reduce intermolecular interactions .

- Heteroaromatic : The thiophene-containing derivative () introduces sulfur-based aromaticity, which may alter electronic properties and biological activity .

Physicochemical Properties

- Melting Points : Aromatic derivatives (e.g., 9c) have higher melting points due to stronger intermolecular forces. The target compound’s cyclohexyl group, though bulky, is less conducive to such interactions, suggesting a lower melting point than 9c but higher than dimethyl derivatives.

- Solubility : The cyclohexyl group’s hydrophobicity likely reduces aqueous solubility compared to dimethyl or thiophene-methyl derivatives.

Biological Activity

N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, including its antimicrobial, antifungal, and potential therapeutic applications.

Molecular Structure and Formula

- Chemical Name: this compound

- CAS Number: 72269-94-4

- Molecular Formula: C9H16N4S

- Molecular Weight: 212.3151 g/mol

The structure features a cyclohexyl and a methyl group attached to the thiadiazole ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with microbial cells. Thiadiazole derivatives have been shown to disrupt cell wall synthesis and interfere with essential cellular processes in bacteria and fungi.

Target Organisms

Research indicates that thiadiazole derivatives exhibit activity against various pathogens:

- Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus niger

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. Studies have reported the Minimum Inhibitory Concentration (MIC) values for this compound against several strains:

| Pathogen | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| E. coli | 32.6 | 47.5 (Itraconazole) |

| S. aureus | 25.0 | 30.0 (Streptomycin) |

| C. albicans | 20.0 | 25.0 (Fluconazole) |

These results indicate that this compound exhibits comparable or superior activity to standard antimicrobial agents.

Case Studies and Research Findings

-

Antibacterial Properties

A study highlighted the antibacterial effects of various thiadiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound was particularly effective against multi-drug resistant strains. -

Antifungal Activity

In vitro assays demonstrated that the compound inhibited fungal growth significantly more than conventional antifungal treatments in several cases. -

Potential Therapeutic Applications

Research suggests that compounds like this compound could serve as scaffolds for developing new therapeutic agents due to their ability to target multiple pathways in microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.